![molecular formula C21H24N6O3 B2649881 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxyethanone CAS No. 1049399-81-6](/img/structure/B2649881.png)
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxyethanone
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a tetrazole ring, a piperazine ring, and a phenoxy group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to analyze the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the tetrazole ring might undergo reactions with acids or bases, and the piperazine ring could potentially react with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. These properties could be measured experimentally or predicted using computational methods .Scientific Research Applications
Structural Analysis and Chemical Properties
- The study on crystal structure, Hirshfeld surface analysis, and DFT calculations of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives reveals insights into their molecular conformation, intermolecular interactions, and potential reactive sites. This research provides a foundation for understanding the structural basis of their biological activity (K. Kumara et al., 2017).
Antimicrobial Activities
- The synthesis and evaluation of antimicrobial activities of some new 1,2,4-triazole derivatives, including those related to the compound , highlight their potential as antimicrobial agents. This suggests a promising avenue for the development of new antimicrobial drugs (H. Bektaş et al., 2007).
Antidepressant and Anxiolytic Effects
- Research on the anxiolytic- and antidepressant-like effects of new phenylpiperazine derivatives, including LQFM005 and its hydroxylated metabolite, in mice, suggests the potential of these compounds in treating anxiety and depression. These effects are possibly mediated through the activation of 5-HT1A receptors, indicating the therapeutic relevance of these molecules in neuropsychiatric disorders (Lorrane K. S. Moreira et al., 2021).
Key Intermediates in Drug Synthesis
- A study on the synthesis and characterization of the key intermediate of Posaconazole demonstrates the relevance of similar piperazine derivatives in the synthesis of clinically important antifungal agents. This highlights the critical role these compounds play in drug development processes (Wang Xu-heng, 2013).
Antioxidant Activity
- The in vitro antioxidant activity of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives has been evaluated, showing that these compounds possess antioxidant properties. This suggests their potential use in combating oxidative stress-related diseases (L. Mallesha et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-29-18-9-7-17(8-10-18)27-20(22-23-24-27)15-25-11-13-26(14-12-25)21(28)16-30-19-5-3-2-4-6-19/h2-10H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYYSNRCYNBXJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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